![molecular formula C20H19N3O3S B5732220 N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. PTP1B is involved in the dephosphorylation of insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling and insulin resistance. Therefore, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
The mechanism of action of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the inhibition of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide activity. By inhibiting N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
Several biochemical and physiological effects of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide have been reported in animal studies. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in diabetic animals. Moreover, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, which makes it a valuable tool for studying the role of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide in insulin signaling and glucose homeostasis. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties in animal studies. However, its solubility and stability may limit its use in some experimental settings.
Zukünftige Richtungen
Several future directions for the research on N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can be envisaged. One of the most promising directions is the development of more potent and selective N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide inhibitors based on the structure of this compound. Moreover, the therapeutic potential of this compound and its analogs in the treatment of other metabolic disorders such as obesity, non-alcoholic fatty liver disease, and cardiovascular diseases should be further investigated. Finally, the molecular mechanisms underlying the beneficial effects of this compound on glucose homeostasis and lipid metabolism should be elucidated to identify new targets for drug development.
Synthesemethoden
The synthesis of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been reported in several studies. One of the most common methods involves the reaction of 2-aminopyridine with 4-ethoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several studies have shown that the inhibition of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide by this compound improves insulin sensitivity and glucose homeostasis in animal models of diabetes. Moreover, it has been reported to have beneficial effects on lipid metabolism and inflammation, which are also associated with metabolic disorders.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-17-11-13-18(14-12-17)27(24,25)23-20(16-8-4-3-5-9-16)22-19-10-6-7-15-21-19/h3-15H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXTKDHHTXCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(4-Ethoxybenzenesulfonyl)-N-(pyridin-2-YL)benzenecarboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.